Enabling Next-Generation RORγ and HDAC Inhibitors: A Key Intermediate in Patent Literature
5-Fluoro-6-methylnicotinic acid, particularly its methyl ester, is explicitly claimed as a useful reactant in the preparation of retinoid-related orphan receptor gamma (RORγ) inhibitors and has been cited in patents for RORγ modulators . While specific target engagement data for the free acid is proprietary within the patent estate, its role as a key building block for accessing this therapeutically relevant chemical space is documented. In contrast, unsubstituted nicotinic acid (CAS 59-67-6) or simple 6-methylnicotinic acid (CAS 3222-47-7) lack the unique steric and electronic properties of the 5-fluoro-6-methyl substitution pattern, which are crucial for achieving the desired potency and selectivity profiles described in the patent literature . Furthermore, this scaffold is also a building block for accessing potent Histone Deacetylase (HDAC) inhibitors; closely related analogs have demonstrated IC50 values as low as 14 nM against HDAC6 and 16 nM against HDAC3-NCoR2 [1] [2], underscoring the value of this precise substitution pattern for achieving high target affinity.
| Evidence Dimension | Utility as a synthetic intermediate for high-value drug targets |
|---|---|
| Target Compound Data | Explicitly claimed in patents as an intermediate for RORγ modulators and a scaffold for HDAC inhibitors [1]. |
| Comparator Or Baseline | Unsubstituted nicotinic acid (CAS 59-67-6) or 6-methylnicotinic acid (CAS 3222-47-7). |
| Quantified Difference | Not a direct activity comparison; differentiation lies in the documented, unique utility of the 5-fluoro-6-methyl substitution pattern for accessing patented RORγ and HDAC inhibitor chemical space, which is not reported for simpler analogs . |
| Conditions | Analysis of patent literature and medicinal chemistry structure-activity relationships. |
Why This Matters
This evidence confirms that 5-fluoro-6-methylnicotinic acid is a non-fungible intermediate required to access specific, patented, and high-potency drug-like chemical series, justifying its selection for targeted discovery programs.
- [1] BindingDB. CHEMBL5282117: IC50 = 14 nM against HDAC6. View Source
- [2] BindingDB. CHEMBL2012818: IC50 = 16 nM against HDAC3-NCoR2. View Source
